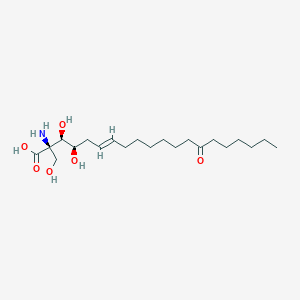
Hydroxyisonobilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyisonobilin is a terpene lactone.
Scientific Research Applications
1. Environmental Analysis and Water Research
- A study by Otero et al. (2005) highlighted the use of statistical analysis in hydrogeological research, demonstrating the importance of adapting statistical techniques for more accurate environmental analysis. This research is vital for understanding environmental compositions and pollution sources, which can be critical in studies involving compounds like hydroxyisonobilin (Otero et al., 2005).
2. Biomedical Applications
- Research by Tran and Webster (2011) discussed the biomedical applications of hydroxyapatite-coated iron oxide nanoparticles. This study contributes to the understanding of how such materials can be used in orthopedic applications, potentially relevant for hydroxyisonobilin in biomedical contexts (Tran & Webster, 2011).
3. Hematology and Disease Treatment
- King (2003) explored the role of nitric oxide in hydroxyurea-mediated fetal hemoglobin induction, providing insights into mechanisms that could be relevant for understanding how hydroxyisonobilin interacts with cellular components (King, 2003).
4. Environmental Chemistry
- Gligorovski et al. (2015) provided an extensive view on the role of hydroxyl radical in various environmental compartments. This research is significant for understanding the chemical behavior of compounds like hydroxyisonobilin in the environment (Gligorovski et al., 2015).
5. Cancer Research and Chemotherapy
- Singh and Xu (2016) discussed the cell-killing mechanisms of hydroxyurea, which can be relevant for research on hydroxyisonobilin, especially in understanding its interactions at the cellular level in cancer treatment (Singh & Xu, 2016).
properties
CAS RN |
63549-62-2 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(10E)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)19(23)25-16-7-11(3)14(21)9-15(22)12(4)8-17-18(16)13(5)20(24)26-17/h6,8,14-18,21-22H,3,5,7,9H2,1-2,4H3/b10-6+,12-8+ |
InChI Key |
SDFKKMBWIQKUOQ-ANGAUAEMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC(=C)C(CC(/C(=C/C2C1C(=C)C(=O)O2)/C)O)O |
SMILES |
CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O |
synonyms |
hydroxyisonobilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1239440.png)



![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
